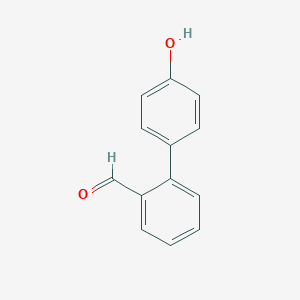

4'-Hydroxy-biphenyl-2-carbaldehyde

Beschreibung

Overview of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Materials Science

The biphenyl scaffold is a privileged structure in modern chemistry due to its unique conformational properties and its role as a versatile synthetic intermediate. arabjchem.org The two phenyl rings in a biphenyl molecule can rotate relative to each other, a property that can be influenced by the presence of substituents, leading to specific three-dimensional arrangements. This structural feature is crucial in the design of molecules with tailored properties.

In organic synthesis, biphenyl derivatives are key precursors for a variety of more complex molecules. arabjchem.org They are integral to the synthesis of numerous pharmacologically active compounds, chiral reagents, and natural products. arabjchem.orgnih.gov The functionalization of the biphenyl core through the introduction of various substituent groups allows for the fine-tuning of electronic and steric properties, making it a valuable component in the development of new drugs and agrochemicals. arabjchem.orgnih.gov

In the realm of materials science, biphenyl scaffolds are utilized in the creation of liquid crystals, polymers, and other advanced materials. arabjchem.orgwikipedia.org For instance, certain fluorinated biphenyl derivatives are essential components of liquid crystal displays (LCDs) due to their unique electro-optical properties. arabjchem.org The rigidity and planarity of the biphenyl unit also contribute to the thermal stability of polymers in which it is incorporated. nih.gov

Historical Context of Biphenyl Chemistry and Derivatization

The history of biphenyl chemistry dates back to the 19th century. Biphenyl itself was first synthesized in 1881. encyclopedia.com Initially, biphenyl and its derivatives were obtained from coal tar, crude oil, and natural gas. nih.govwikipedia.org A significant development in the industrial production of biphenyl occurred with the dealkylation of toluene. wikipedia.org

The 20th century saw a surge in the production and application of biphenyl derivatives, most notably the polychlorinated biphenyls (PCBs). nih.gov First commercially produced in 1929, PCBs were widely used as dielectric and coolant fluids in electrical equipment due to their chemical stability and fire resistance. encyclopedia.comnih.govwikipedia.org However, their persistence in the environment and adverse health effects led to a ban on their production in many countries in the 1970s. encyclopedia.comnih.gov This historical episode with PCBs underscored the importance of understanding the environmental and biological impact of biphenyl derivatives.

Despite the negative legacy of PCBs, the field of biphenyl chemistry continued to evolve. Modern synthetic methods, such as the Suzuki-Miyaura and Ullmann coupling reactions, have provided chemists with powerful tools to create a vast array of specifically substituted biphenyl compounds for a wide range of applications, from pharmaceuticals to advanced materials. wikipedia.org

Classification and Nomenclature of Biphenyl Derivatives with Specific Emphasis on Hydroxy- and Carbaldehyde-Substituted Analogues

Biphenyl derivatives are classified based on the nature and position of the substituents on the two phenyl rings. The nomenclature of these compounds follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

The carbon atoms in the biphenyl system are numbered starting from the carbon atom next to the inter-ring bond. One ring is numbered 1 through 6, and the other is numbered 1' through 6'. youtube.com The choice of which ring is primed is determined by the need to assign the lowest possible locants to the principal functional groups and other substituents. youtube.com

For biphenyl derivatives with hydroxy (-OH) and carbaldehyde (-CHO) substituents, the nomenclature reflects the positions of these groups. For example, in 4'-Hydroxy-biphenyl-2-carbaldehyde , the "-carbaldehyde" suffix indicates that the aldehyde group is the principal functional group. The numbering of the rings is such that the carbon atom bearing the aldehyde group is at position 2 of one ring, and the hydroxyl group is at position 4' of the other ring.

The presence and position of these functional groups significantly influence the chemical properties of the molecule. The hydroxyl group can act as a hydrogen bond donor and can be deprotonated to form a phenoxide, while the aldehyde group is susceptible to nucleophilic attack and can be oxidized to a carboxylic acid or reduced to an alcohol.

Rationale for the Academic Investigation of this compound

The academic investigation of This compound is driven by its potential as a versatile building block in organic synthesis and its interesting chemical properties. The presence of both a hydroxyl and a carbaldehyde group on the biphenyl scaffold provides two reactive sites that can be selectively functionalized to create more complex molecules.

This compound serves as a key intermediate in the synthesis of various organic compounds, including those with potential applications in medicinal chemistry and materials science. The aldehyde group can participate in a range of chemical reactions, such as condensation and oxidation, while the hydroxyl group can be involved in substitution reactions or can influence the molecule's solubility and crystal packing through hydrogen bonding.

The specific arrangement of the substituents in This compound also makes it a subject of interest for studying the effects of substitution patterns on the electronic and conformational properties of the biphenyl system. The interaction between the hydroxyl and aldehyde groups, mediated by the biphenyl backbone, can lead to unique reactivity and spectroscopic characteristics.

Chemical Data for this compound

| Property | Value |

| CAS Number | 400747-55-9 |

| Molecular Formula | C₁₃H₁₀O₂ |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 2-(4-hydroxyphenyl)benzaldehyde |

| Synonyms | 4'-Hydroxy[1,1'-biphenyl]-2-carbaldehyde, 4-(2-Formylphenyl)phenol |

Data sourced from multiple chemical suppliers and databases. chemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLQTCNSJOJTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374727 | |

| Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400747-55-9 | |

| Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Hydroxy Biphenyl 2 Carbaldehyde and Its Analogues

Established Synthetic Routes for 4'-Hydroxy-biphenyl-2-carbaldehyde

The construction of the biphenyl (B1667301) scaffold of this compound relies heavily on modern cross-coupling techniques. These methods offer efficient and direct ways to form the crucial carbon-carbon bond between the two phenyl rings.

Suzuki-Miyaura Coupling Reactions in the Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely used methods for the synthesis of biaryl compounds, including this compound. This reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) species first undergoes oxidative addition with the organohalide (e.g., 2-bromobenzaldehyde). The resulting palladium(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the boronic acid (e.g., 4-hydroxyphenylboronic acid) with a base. Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.

A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These are often used in conjunction with phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), which can enhance the catalytic activity and stability. N-heterocyclic carbenes (NHCs) have also emerged as effective ligands for Suzuki-Miyaura couplings.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and purity of the product. Optimization of these parameters is crucial for developing a robust and scalable synthesis.

For the synthesis of this compound, a systematic optimization would involve screening various combinations of these components. The following table illustrates a hypothetical optimization study based on common practices in Suzuki-Miyaura couplings for similar substrates.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | 100 | Moderate |

| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | Good |

| 3 | PdCl₂(dppf) (2) | - | K₃PO₄ | DMF | 110 | High |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | t-BuOH/H₂O | 80 | Very High |

| 5 | PdCl₂(amphos) (2) | - | K₂CO₃ | THF/H₂O | 85 | High |

This table is illustrative and represents a typical optimization workflow. Actual yields would need to be determined experimentally.

The choice of base is critical for the transmetalation step. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The solvent system often consists of an organic solvent (e.g., toluene, dioxane, DMF, THF) and water to facilitate the dissolution of both the organic substrates and the inorganic base.

Alternative Coupling Strategies and Methodologies

While the Suzuki-Miyaura coupling is a dominant method, other strategies can also be employed for the synthesis of this compound and its analogues.

A well-established and high-yielding synthesis of this compound involves the direct Suzuki-Miyaura coupling of 4-hydroxyphenylboronic acid with 2-bromobenzaldehyde. chemicalbook.com A reported procedure utilizes palladium diacetate as the catalyst and anhydrous sodium carbonate as the base in a mixture of water and N,N-dimethylformamide (DMF) at room temperature, affording the product in a remarkable 97% yield. chemicalbook.com

Reaction Scheme:

This one-step synthesis is highly efficient and demonstrates the power of the Suzuki-Miyaura coupling for the direct construction of functionalized biphenyls.

For instance, a substituted benzaldehyde (B42025) can be protected as a Schiff base (imine). The imine functionality can then direct the metalation of the ortho-position with a strong base like lithium diisopropylamide (LDA). The resulting aryllithium species can then be reacted with a suitable electrophile, or in a more complex sequence, be transmetalated to a palladium center for a subsequent cross-coupling reaction.

Another multistep strategy could involve the synthesis of a biphenyl precursor that is later functionalized to introduce the aldehyde and hydroxyl groups. For example, a Suzuki-Miyaura coupling could be performed between two simpler aryl partners, one containing a protected hydroxyl group and the other a group that can be later converted to an aldehyde, such as a methyl or a protected hydroxymethyl group. Subsequent deprotection and oxidation steps would then yield the final product.

Functional Group Transformations and Derivatization Strategies

The chemical reactivity of this compound is dictated by the distinct functionalities of its aldehyde and hydroxyl groups. These groups allow for a variety of transformations and derivatization strategies, enabling the synthesis of a wide range of analogues and more complex molecules. The aldehyde moiety is susceptible to both oxidation and reduction, as well as nucleophilic attack at the carbonyl carbon. Concurrently, the phenolic hydroxyl group influences the reactivity of its associated aromatic ring, primarily by directing electrophilic aromatic substitution.

Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) is a versatile functional group characterized by an electrophilic carbonyl carbon, which makes it a prime target for nucleophiles, and its ability to be readily oxidized or reduced.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 4'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. researchgate.net A variety of oxidizing agents can accomplish this conversion, ranging from strong oxidants like potassium permanganate (KMnO4) and potassium dichromate (K2Cr2O7) to milder, more selective reagents. researchgate.netlibretexts.org The choice of reagent can be critical to avoid unwanted side reactions, particularly oxidation of the sensitive hydroxyl group. For instance, using an excess of a strong oxidizing agent under harsh conditions could potentially lead to degradation of the molecule. libretexts.org Milder conditions, such as using sodium hypochlorite (NaClO), can provide good yields while preserving other functional groups. researchgate.net

| Reagent | Typical Conditions | Product | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO4) | Aqueous base, heat | 4'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid | Strong oxidant; careful control of conditions is needed. researchgate.net |

| Potassium Dichromate (K2Cr2O7) | Aqueous H2SO4, heat | 4'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid | A common and effective method for oxidizing primary alcohols and aldehydes. libretexts.org |

| Sodium Hypochlorite (NaClO) | Basic media, microwave irradiation | 4'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid | Offers a metal-free oxidation with reduced reaction times. researchgate.net |

| Hydrogen Peroxide (H2O2) | Varies, often with a catalyst | 4'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid | Considered a 'green' oxidant as the byproduct is water. researchgate.net |

The aldehyde functionality can be selectively reduced to a primary alcohol, transforming this compound into (4'-hydroxy-[1,1'-biphenyl]-2-yl)methanol. This reduction is typically achieved using hydride-based reducing agents. libretexts.org The most common reagents for this purpose are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.orgorganic-chemistry.org

Sodium borohydride is a milder reducing agent that is highly selective for aldehydes and ketones, and it can be used in protic solvents like methanol or ethanol. nih.gov Lithium aluminum hydride is a much stronger reducing agent capable of reducing not only aldehydes and ketones but also esters and carboxylic acids. libretexts.orgorganic-chemistry.org Due to its high reactivity, LiAlH4 reactions must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. libretexts.org For the specific reduction of this compound, the milder NaBH4 is generally sufficient and offers greater chemoselectivity, leaving the aromatic rings and the hydroxyl group unaffected. libretexts.orgnih.gov

| Reagent | Reactivity | Solvent | Product | Advantages |

|---|---|---|---|---|

| Sodium Borohydride (NaBH4) | Moderate | Protic (e.g., Ethanol, Methanol) | (4'-hydroxy-[1,1'-biphenyl]-2-yl)methanol | Selective for aldehydes/ketones, safer to handle. libretexts.orgnih.gov |

| Lithium Aluminum Hydride (LiAlH4) | Strong | Aprotic (e.g., THF, Diethyl ether) | (4'-hydroxy-[1,1'-biphenyl]-2-yl)methanol | Reduces a wider range of carbonyl compounds. libretexts.org |

A hallmark reaction of aldehydes is nucleophilic addition to the carbonyl group. The partial positive charge on the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. youtube.com This reaction proceeds via a tetrahedral intermediate, which is then typically protonated to yield the final product, often an alcohol. youtube.comyoutube.com

Key examples of nucleophilic addition reactions applicable to this compound include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by acidification yields a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Acetal Formation: In the presence of an acid catalyst, aldehydes react reversibly with two equivalents of an alcohol to form an acetal. This is a common strategy to protect the aldehyde group during other chemical transformations.

Imine Formation: Primary amines react with aldehydes to form imines (also known as Schiff bases). This reaction is typically catalyzed by mild acid and involves the elimination of a water molecule. youtube.com

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Cyanide Ion (:C≡N⁻) | KCN, H₂SO₄ | Cyanohydrin |

| Alcohol (R-OH) | R-OH, H⁺ catalyst | Acetal |

| Primary Amine (R-NH₂) | R-NH₂, mild H⁺ | Imine (Schiff Base) youtube.com |

| Grignard Reagent (R-MgX) | 1. R-MgX 2. H₃O⁺ | Secondary Alcohol |

Reactions of the Hydroxyl Group

The phenolic hydroxyl group (-OH) is an electron-donating group that strongly activates the aromatic ring to which it is attached towards electrophilic attack.

The hydroxyl group in this compound activates the phenyl ring at the 4'-position, directing incoming electrophiles to the ortho and para positions relative to itself. libretexts.org Since the para position (1') is occupied by the bond to the other phenyl ring, substitution occurs exclusively at the two equivalent ortho positions (3' and 5'). youtube.com The aldehyde group on the other ring is a deactivating group, making its ring less susceptible to electrophilic attack. Therefore, electrophilic aromatic substitution (EAS) will selectively occur on the hydroxyl-substituted ring.

Common EAS reactions include:

Halogenation: Reaction with Br2 in the presence of a Lewis acid catalyst like FeBr3 would yield 3',5'-dibromo-4'-hydroxy-[1,1'-biphenyl]-2-carbaldehyde.

Nitration: Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) introduces a nitro group (-NO2) onto the activated ring. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (H2SO4/SO3) leads to the introduction of a sulfonic acid group (-SO3H). masterorganicchemistry.com

| Reaction | Reagent(s) | Electrophile | Expected Major Product |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | 3'-Bromo-4'-hydroxy-[1,1'-biphenyl]-2-carbaldehyde |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-carbaldehyde masterorganicchemistry.com |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4'-Hydroxy-2'-formyl-[1,1'-biphenyl]-3'-sulfonic acid masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | (3'-acyl)-4'-hydroxy-[1,1'-biphenyl]-2-carbaldehyde masterorganicchemistry.com |

Etherification and Esterification

The hydroxyl group on the biphenyl scaffold serves as a key site for structural modification through etherification and esterification. These reactions allow for the synthesis of a diverse range of analogues with altered physicochemical properties.

Etherification typically involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base. This process, known as the Williamson ether synthesis, is a fundamental method for creating ether linkages.

Esterification , the formation of an ester, can be achieved through several methods. A common laboratory-scale method is the Fischer esterification, which involves reacting the parent alcohol with a carboxylic acid in the presence of a strong acid catalyst. iajpr.com Alternatively, more reactive acylating agents like acid anhydrides or acyl chlorides can be used, often in the presence of a base such as pyridine or a catalyst like 4-dimethylaminopyridine (DMAP). organic-chemistry.org These methods are highly efficient for converting carboxylic acids and alcohols into esters. iajpr.com The versatility of esterification is significant in various fields, from pharmaceuticals to materials science. iajpr.com

A summary of common reagents for these transformations is presented below.

| Reaction Type | Reagents | Purpose |

| Etherification | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Forms an ether linkage (R-O-R') |

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Forms an ester linkage (R-O-C=O-R') |

| Esterification | Acid Anhydride (B1165640)/Acyl Chloride, Base/Catalyst | Forms an ester linkage, often under milder conditions |

Cross-Coupling Reactions of Biphenyl Derivatives

The construction of the biphenyl core is most effectively achieved through palladium- or nickel-catalyzed cross-coupling reactions. These methods form a carbon-carbon bond between two aryl fragments and are among the most powerful tools in modern organic synthesis.

Suzuki-Miyaura Coupling of Fluorinated Biphenyls

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. gre.ac.uk This reaction is noted for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

In the context of synthesizing analogues of this compound, such as fluorinated biphenyls, a suitable aryl boronic acid is coupled with a fluorinated aryl halide. mdpi.com The incorporation of fluorine can improve metabolic stability in drug candidates. mdpi.com Heterogeneous catalysts, such as palladium nanoparticles supported on modified graphene, have been developed to facilitate these reactions, offering advantages in catalyst recyclability and green chemistry. mdpi.com These systems have shown excellent versatility and good conversion rates in the synthesis of various fluorinated biphenyl derivatives. mdpi.com

Table of Suzuki-Miyaura Reaction Components:

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1-Bromo-4-fluorobenzene | Electrophile |

| Organoboron Reagent | 4-Hydroxyphenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, DMF, Ethanol/Water | Reaction medium |

Kumada Cross-Coupling for Biaryl Synthesis

The Kumada coupling, reported independently by the groups of Kumada and Corriu in 1972, was the first transition metal-catalyzed cross-coupling reaction for forming carbon-carbon bonds. wikipedia.org It involves the reaction of a Grignard reagent (an organomagnesium compound) with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.org

This method is particularly effective for the low-cost synthesis of unsymmetrical biaryls. organic-chemistry.org The primary advantage is the direct use of Grignard reagents, which are readily prepared from organic halides. organic-chemistry.org However, a limitation is the high reactivity of the Grignard reagent, which restricts the presence of sensitive functional groups (like aldehydes or acidic protons) on the coupling partners. organic-chemistry.org The catalytic cycle is understood to involve oxidative addition, transmetalation, and reductive elimination steps, analogous to other cross-coupling reactions. wikipedia.org

Friedel-Crafts Alkylation and Acylation of Biphenyl Systems

The Friedel-Crafts reactions, developed in 1877, are a cornerstone of electrophilic aromatic substitution, allowing for the attachment of alkyl or acyl groups to an aromatic ring. wikipedia.org

Friedel-Crafts Alkylation involves reacting an aromatic ring, such as biphenyl, with an alkylating agent like an alkyl halide or an alkene in the presence of a strong Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). wikipedia.orgnih.gov A significant drawback of this reaction is the potential for polyalkylation, as the newly added alkyl group activates the ring towards further substitution. youtube.com The reaction is also prone to carbocation rearrangements, which can lead to a mixture of products. youtube.com

Friedel-Crafts Acylation is the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or an acid anhydride, using a Lewis acid catalyst. nih.gov This reaction introduces an acyl group (R-C=O) to the ring. Unlike alkylation, the product of acylation is an aryl ketone, whose carbonyl group is deactivating. This deactivation prevents further acylation of the same ring, thus avoiding polysubstitution. youtube.com The acylation of biphenyl with various acyl halides and acid anhydrides typically results in substitution at the para-position. elsevierpure.com For instance, reacting biphenyl with succinic anhydride in the presence of AlCl₃ yields 4-Phenylbenzoyl-propionic acid. nih.gov

| Reaction | Reagents | Catalyst | Key Feature/Limitation |

| Alkylation | Biphenyl + Alkyl Halide | AlCl₃, FeCl₃ | Prone to polyalkylation and rearrangements. youtube.com |

| Acylation | Biphenyl + Acyl Chloride/Anhydride | AlCl₃ | Product is deactivated, preventing polysubstitution. nih.govyoutube.com |

Industrial-Scale Synthesis and Process Optimization Considerations

The transition from laboratory-scale synthesis to industrial production of biphenyl derivatives necessitates careful process optimization to ensure cost-effectiveness, safety, and efficiency.

For cross-coupling reactions like the Suzuki-Miyaura and Kumada couplings, several factors are critical. The choice of catalyst is paramount; while homogeneous palladium complexes are highly active, their cost and the difficulty of removing them from the final product are significant drawbacks on an industrial scale. mdpi.com The development of heterogeneous catalysts, which can be easily separated and recycled, is a major focus of industrial research. mdpi.comresearchgate.net

Process optimization also involves:

Solvent Selection: Minimizing the use of hazardous solvents and exploring aqueous reaction media are key aspects of green chemistry. researchgate.net

Reagent Cost and Availability: The Kumada coupling, for example, is often favored for its use of inexpensive Grignard reagents. organic-chemistry.org

Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial to maximize yield and throughput while minimizing energy consumption and byproduct formation. google.com

Purification: Developing efficient, scalable purification methods, such as crystallization over chromatographic separation, is essential for producing high-purity compounds economically. google.com

The Kumada coupling, for instance, is utilized in the industrial-scale production of aliskiren, a medication for hypertension, highlighting its suitability for large-scale processes. wikipedia.org Similarly, the synthesis of 4-hydroxybiphenyl can be achieved via alkaline pressurized hydrolysis of biphenyl-4-sulfonic acid at high temperatures (e.g., 310° to 330° C) and pressures (e.g., 5 to 80 bar), demonstrating an industrial approach to producing key biphenyl intermediates. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of 4'-Hydroxy-biphenyl-2-carbaldehyde displays characteristic signals that confirm the presence and connectivity of its various protons. The aldehyde proton (-CHO) typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.2 ppm. The hydroxyl proton (-OH) of the phenol (B47542) group is observed as a broad, exchangeable singlet, usually in the range of δ 5.5 to 6.0 ppm. The aromatic protons of the two phenyl rings resonate as a complex series of multiplets between δ 6.8 and 8.0 ppm, a result of the ortho substitution pattern on the biphenyl (B1667301) system.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8–10.2 | Singlet |

| Hydroxyl (-OH) | 5.5–6.0 | Broad Singlet |

| Aromatic (Biphenyl) | 6.8–8.0 | Multiplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is a key diagnostic signal, typically appearing significantly downfield. The spectrum also reveals distinct signals for the quaternary carbons and the protonated carbons of the biphenyl rings.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~192 |

| Aromatic (C-O) | ~155-160 |

| Aromatic (Quaternary) | ~125-145 |

| Aromatic (CH) | ~115-135 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

Analysis of C=O Stretching Frequencies

A strong and sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group is a prominent feature in the IR spectrum of this compound. For aldehydes, this peak is typically observed in the region of 1740-1720 cm⁻¹. msu.edu However, conjugation with the aromatic ring can lower this frequency, and for this compound, a strong C=O stretch is expected around 1700 cm⁻¹. The exact position can be influenced by factors such as the physical state of the sample and intermolecular interactions. udel.edu

Characterization of -OH Stretching Frequencies

The hydroxyl (-OH) group of the phenol gives rise to a characteristic stretching vibration in the IR spectrum. In a dilute solution in a non-polar solvent, a sharp "free" -OH band is typically observed between 3700 and 3584 cm⁻¹. udel.edu However, in more concentrated samples or in the solid state, intermolecular hydrogen bonding causes this band to broaden and shift to a lower frequency, typically appearing in the range of 3550-3200 cm⁻¹. udel.edu For this compound, a broad O-H stretch is generally observed around 3300 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | ~1700 | Strong |

| Hydroxyl (-OH) | Stretch | ~3300 | Broad, Strong |

Note: Frequencies are approximate and subject to variation based on sample preparation and measurement conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of a compound through ionization and fragmentation. For this compound (C₁₃H₁₀O₂), the exact molecular weight is 198.22 g/mol . chemicalbook.com In mass spectrometry analysis, this compound would exhibit a molecular ion peak corresponding to this mass.

The fragmentation pattern provides valuable information about the molecule's structure. Due to the presence of an aldehyde functional group, characteristic fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group. libretexts.org This typically results in the loss of a hydrogen atom (H•) or the formyl radical (•CHO). libretexts.orgyoutube.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment | Mass Loss (amu) | Resulting m/z | Description |

| [M-H]⁺ | 1 | 197 | Loss of a hydrogen radical from the aldehyde group. libretexts.org |

| [M-CHO]⁺ | 29 | 169 | Loss of the formyl radical, a common fragmentation for aldehydes. libretexts.org |

High-Resolution Rotational Spectroscopy and Conformational Analysis

High-resolution rotational spectroscopy is a powerful gas-phase technique that provides highly precise information about the geometry and conformational landscape of molecules. memphis.edu By measuring the absorption of microwave radiation, the principal moments of inertia can be determined with exceptional accuracy, allowing for the definitive identification of different conformers and the elucidation of their structures.

For this compound, the primary conformational flexibility arises from the rotation around the C-C single bond connecting the two phenyl rings. This rotation defines the dihedral angle between the rings, leading to different conformers. The planarity of the molecule is influenced by a balance between the steric hindrance of the ortho-aldehyde group and the electronic effects of conjugation. Rotational spectroscopy, combined with computational chemistry, can identify the most stable conformer(s) present in the gas phase and precisely determine their structural parameters. memphis.edu

Microsolvation studies investigate the initial steps of solvation by examining the structure of a molecule complexed with a small, well-defined number of solvent molecules. This approach bridges the gap between the isolated molecule and its behavior in solution. Using rotational spectroscopy, the structure of complexes between this compound and one or more water molecules could be determined.

Hydrogen bonding plays a critical role in defining the structure of this compound. While intramolecular hydrogen bonds are possible, intermolecular hydrogen bonds are particularly significant in the condensed phase. The hydroxyl group acts as a hydrogen bond donor, while the oxygen of the aldehyde group serves as an acceptor. researchgate.net This leads to the formation of strong intermolecular O-H···O=C hydrogen bonds, which can result in the creation of dimers. This dimerization significantly influences the molecule's conformational preference, often favoring a more planar arrangement of the biphenyl system to facilitate these interactions.

X-Ray Diffraction Studies for Solid-State Structure Determination

In the solid state, the structure of this compound is heavily influenced by a network of intermolecular interactions. The primary interaction is the strong O-H···O=C hydrogen bond, which links molecules into centrosymmetric dimers. This specific dimerization pattern is characterized by the R₂²(8) graph-set motif. nih.gov

In addition to hydrogen bonding, the planar biphenyl units facilitate π-π stacking interactions, where the aromatic rings of adjacent dimers stack on top of each other. These interactions, along with weaker C-H···O contacts, contribute to the formation of a stable, layered supramolecular assembly. rsc.org

Table 2: Key Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Typical Distance | Reference |

| O-H···O=C Hydrogen Bond | Forms dimers with an R₂²(8) motif. | ~1.8–2.0 Å | |

| π-π Stacking | Stacking of planar biphenyl units from adjacent dimers. | ~3.5–4.0 Å |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which simultaneously shows the distance from the surface to the nearest nucleus inside (di) and outside (de), highlighting regions of close intermolecular contact.

For this compound, the Hirshfeld surface would display distinct features:

Bright red spots on the dnorm map would indicate the strong O-H···O hydrogen bonds, representing the most significant and shortest intermolecular contacts. nih.gov

Other, fainter spots would correspond to weaker C-H···π and C-H···O interactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently applied to organic molecules to predict geometries, vibrational frequencies, and various molecular properties. For substituted biphenyls, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for achieving a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed on an optimized geometry to predict a molecule's infrared (IR) and Raman spectra. By comparing the calculated wavenumbers with experimental spectral data, researchers can confidently assign specific vibrational modes to the observed absorption bands. This correlation is vital for structural confirmation. For biphenyl (B1667301) derivatives, characteristic vibrations include C=O stretching from the aldehyde group, O-H stretching from the hydroxyl group, C-C stretching within the rings, and various bending modes.

A detailed vibrational assignment table based on a correlation between DFT-calculated frequencies and experimental IR and Raman spectra for 4'-Hydroxy-biphenyl-2-carbaldehyde has not been found in the surveyed scientific literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A small HOMO-LUMO gap generally implies higher reactivity. The spatial distribution of the HOMO indicates the region most likely to donate electrons, while the LUMO distribution shows the region most likely to accept electrons.

Specific values for the HOMO energy, LUMO energy, and the HOMO-LUMO gap for this compound are not documented in the available research. An FMO analysis would clarify the influence of the electron-donating hydroxyl group and the electron-withdrawing aldehyde group on the molecule's electronic properties and reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. It investigates charge transfer, hyperconjugative interactions, and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance, offering deep insight into intramolecular bonding and stability.

A specific NBO analysis for

Molecular Docking Studies and Receptor Interactions

Prediction of Binding Affinities and Interaction Modes

Computational models are instrumental in predicting how this compound might interact with biological targets such as enzymes and receptors. The binding affinity, which indicates the strength of this interaction, is determined by a combination of non-covalent forces. For this compound, the key functional groups driving these interactions are the 4'-hydroxyl (-OH) and the 2-carbaldehyde (-CHO) groups.

Key predicted interaction modes include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms on both the hydroxyl and aldehyde groups can act as hydrogen bond acceptors. Molecular modeling of similar biphenyl carbaldehyde oxime derivatives has shown that the oxime moiety, which mimics the hydroxyl group, forms crucial hydrogen bonds with histidine residues in the estrogen receptor-beta (ERβ), highlighting the importance of this type of interaction for binding. nih.gov

π-π Stacking: The two aromatic rings of the biphenyl scaffold are planar, allowing for π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket. These interactions contribute significantly to the stability of the ligand-receptor complex.

Dimerization: Crystallographic analysis reveals that this compound can form dimers through intermolecular O-H···O=C hydrogen bonds, creating stable R₂²(8) graph-set motifs.

The prediction of binding affinity often involves scoring functions that calculate the free energy of binding. While specific affinity values for this compound are not widely published, the presence of strong hydrogen bonding and π-stacking capabilities suggests a potential for significant binding to appropriate biological targets.

Table 1: Predicted Intermolecular Interaction Modes for this compound

| Interaction Type | Participating Group(s) | Role of Compound | Typical Distance/Geometry |

|---|---|---|---|

| Hydrogen Bond | 4'-Hydroxyl, 2-Carbaldehyde | Donor (via -OH), Acceptor (via O) | O-H···O bond lengths: ~1.8–2.0 Å; Angle: 160–170° |

| π-π Stacking | Biphenyl Rings | π-system face | ~3.5–4.0 Å spacing between planes |

| Hydrophobic Interactions | Biphenyl Rings | Hydrophobic core | N/A |

Ligand-Receptor Complex Formation

Molecular docking is a primary computational technique used to model the formation of a ligand-receptor complex. This process predicts the preferred orientation of a ligand when bound to a receptor, which is crucial for its biological function. For this compound, docking studies would simulate its entry into a receptor's active site and evaluate the most stable binding pose based on the intermolecular interactions described previously.

In studies of derivatives, such as biphenyl carboxamides, molecular docking has been used to visualize how these molecules fit within the active sites of enzymes like cholinesterases and urease. nih.gov These studies show ligands forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov For this compound, a hypothetical complex would likely involve the 4'-hydroxyl group forming a critical hydrogen bond deep within the binding site, while the biphenyl core aligns with hydrophobic pockets. The aldehyde group could also form additional hydrogen bonds or participate in other polar interactions. The stability of this complex is essential for the compound to exert a biological effect, such as enzyme inhibition or receptor activation/antagonism.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico tools are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical components of pharmacokinetics. nih.gov These predictions help to identify potential liabilities early in the research process. For this compound, various parameters can be calculated based on its structure.

Many computational models assess drug-likeness based on rules such as Lipinski's Rule of Five and Veber's Rule. These rules correlate a compound's physicochemical properties with its potential for oral bioavailability.

Pharmacodynamic properties, which describe the biochemical and physiological effects of a drug on the body, can also be predicted. For instance, PASS (Prediction of Activity Spectra for Substances) is an online tool that predicts a wide range of biological activities based on a compound's structure. For a molecule like this compound, predictions might include antioxidant, anti-inflammatory, or specific enzyme inhibitory activities.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value/Assessment | Significance |

|---|---|---|

| Molecular Weight | 198.22 g/mol sigmaaldrich.com | Complies with Lipinski's Rule (< 500) |

| LogP (octanol-water partition coefficient) | ~3.3 (Computed) | Indicates moderate lipophilicity, affects solubility and membrane permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10) |

| Polar Surface Area (TPSA) | 37.3 Ų (Computed) | Suggests good intestinal absorption and cell permeation |

| Human Intestinal Absorption | High (Predicted) rsc.org | Indicates good absorption from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be low/non-penetrant | May limit effects on the central nervous system |

| Cytochrome P450 (CYP) Inhibition | Predicted to not inhibit major isoforms (e.g., CYP2D6, CYP3A4) rsc.org | Low potential for drug-drug interactions via this mechanism |

Investigation of n→π Interactions in Biphenyl Systems*

The n→π* interaction is a weak, non-covalent force that involves the donation of electron density from a lone pair (n) of one atom into the antibonding π* orbital of a nearby carbonyl group or aromatic system. This interaction, though subtle, plays a significant role in protein structure and molecular conformation. sigmaaldrich.com

In this compound, the structural arrangement allows for potential n→π* interactions.

The Donor (n): The oxygen atom of the 4'-hydroxyl group possesses lone pairs of electrons.

The Acceptor (π):* The carbonyl group of the 2-carbaldehyde has a low-energy π* orbital.

The key geometric parameters for an effective n→π* interaction are the distance between the donor and acceptor atoms and the angle of approach, which should be near the Bürgi-Dunitz trajectory (approximately 109°). The conformational flexibility of the biphenyl system (the dihedral angle between the two rings) would influence whether an intramolecular n→π* interaction could occur between the hydroxyl lone pair and the aldehyde carbonyl. More likely are intermolecular n→π* interactions, where the hydroxyl group of one molecule interacts with the aldehyde of a neighboring molecule in a crystal lattice or a solvated complex.

Applications in Medicinal Chemistry and Biological Systems

Precursor for Bioactive Compounds

The reactivity of the aldehyde and hydroxyl groups on the biphenyl (B1667301) framework makes 4'-Hydroxy-biphenyl-2-carbaldehyde an important building block in organic synthesis. The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol, while the phenolic hydroxyl group can undergo various substitution reactions, allowing for the creation of a diverse library of derivatives.

Nitrones are a class of organic compounds recognized for their potent antioxidant and neuroprotective properties. They function as powerful spin-trapping agents, capable of neutralizing reactive oxygen species (ROS) that contribute to oxidative stress, a key pathological event in ischemic injuries and neurodegenerative diseases. nih.govresearchgate.net The synthesis of neuroprotective nitrones often involves the condensation of an aldehyde with a hydroxylamine (B1172632) derivative.

Specifically, 1,1'-biphenyl nitrones (BPNs) have been synthesized from precursors like [1,1'-biphenyl]-4-carbaldehyde. mdpi.com The general synthetic method involves reacting the biphenyl aldehyde with an appropriate hydroxylamine hydrochloride in a solvent such as tetrahydrofuran (B95107) (THF), often in the presence of a mild base and a dehydrating agent like sodium sulfate, and sometimes aided by microwave irradiation. mdpi.commdpi.com Given its reactive aldehyde group, this compound is a suitable precursor for this type of reaction, enabling the synthesis of a new class of functionalized 1,1'-biphenyl nitrones. The presence of the hydroxyl group at the 4'-position offers an additional site for modification, potentially influencing the compound's solubility, lipophilicity, and biological activity. nih.govresearchgate.net

Table 1: Examples of Neuroprotective Biphenyl Nitrone Derivatives Synthesized from Biphenyl Aldehydes This table is illustrative of derivatives based on the biphenyl scaffold.

| Precursor Aldehyde | Reactant | Derivative Name | Neuroprotective Activity | Reference |

|---|---|---|---|---|

| [1,1′-Biphenyl]-4-carbaldehyde | N-tert-butylhydroxylamine hydrochloride | (Z)-1-([1,1′-Biphenyl]-4-yl)-N-(tert-butyl)methanimine oxide (BPMN2) | Showed better neuroprotective and antioxidant properties than α-phenyl-N-tert-butylnitrone (PBN). | mdpi.com |

| [1,1′-Biphenyl]-4-carbaldehyde | N-benzylhydroxylamine hydrochloride | (Z)-N-benzyl-1-([1,1′-biphenyl]-4-yl)methanimine oxide (BPMN3) | Exhibited significant neuroprotective capacity. | mdpi.com |

| [1,1′-Biphenyl]-4,4′-dicarbaldehyde | N-tert-butylhydroxylamine hydrochloride | (1Z,1'Z)-1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(N-(tert-butyl)methanimine oxide) (BPHBN5) | Displayed the best neuroprotective, anti-necrotic, and anti-apoptotic activities among the tested compounds. | mdpi.com |

The this compound molecule is a versatile platform for developing derivatives with a range of pharmacological activities, including anti-inflammatory and anticancer properties. rsc.org The biphenyl moiety is a recognized pharmacophore found in numerous medicinally active compounds. rsc.org

A key example of its utility is in the synthesis of oxime derivatives. A series of 4-hydroxy-biphenyl-carbaldehyde oximes have been prepared and demonstrated significant and selective binding affinity for the estrogen receptor-beta (ERβ), with the most potent compounds showing IC₅₀ values in the nanomolar range. This work highlights how the aldehyde group can be readily converted into an oxime, which then plays a crucial role in molecular interactions with biological targets, such as forming hydrogen bonds with specific amino acid residues in a receptor's binding site.

Evaluation of Biological Activities

The biphenyl scaffold is a privileged structure in drug discovery, and derivatives of this compound have been investigated for their potential to modulate various biological pathways, particularly those relevant to cancer.

Derivatives based on hydroxylated biphenyl and benzaldehyde (B42025) structures have shown promise as anticancer agents by interfering with key processes of cancer cell growth and survival. nih.govnih.gov

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Its tyrosine kinase domain is crucial for tumor cell proliferation and survival, and inhibitors of this domain are used clinically. nih.gov While many inhibitors target the ATP-binding site, resistance often develops through mutations. nih.govnih.gov A newer strategy involves targeting allosteric sites—pockets on the enzyme distinct from the active site—which can inhibit the enzyme's function through a different mechanism and potentially overcome resistance. nih.govnih.gov

Biphenyl-type structures are known to interact with allosteric pockets in other kinases, such as the Eg5 mitotic kinesin. figshare.com For EGFR, allosteric inhibitors have been discovered that bind to a pocket adjacent to the ATP-binding site, stabilizing an inactive conformation of the kinase. nih.govresearchgate.net The this compound scaffold provides a structural framework that can be elaborated to design novel, non-ATP competitive, allosteric inhibitors of EGFR. The biphenyl core can position functional groups to interact with the unique residues of an allosteric pocket, offering a potential route to develop next-generation EGFR inhibitors that are effective against resistant mutations. nih.govnih.gov

A primary goal of cancer therapy is to induce apoptosis (programmed cell death) and cell cycle arrest in malignant cells. Research on structurally related compounds indicates that derivatives of this compound are likely to possess these capabilities.

For instance, certain natural chalcones and hydroxylated aldehydes have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.gov One such compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, which shares the p-hydroxyphenyl moiety, was found to inhibit colon cancer cell growth by inducing apoptosis through the suppression of NF-κB activity and the induction of death receptor 6 (DR6). nih.gov Other studies have shown that chalcones like 4-hydroxyderricin (B1235420) can trigger apoptosis and cell cycle arrest in hepatocellular carcinoma cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov Furthermore, various compounds can induce cell cycle arrest at different phases (G1, S, or G2/M), a mechanism that can be exploited to enhance chemosensitivity. nih.govnih.gov The this compound scaffold provides a basis for synthesizing derivatives that could similarly modulate these critical cellular pathways, leading to antiproliferative and pro-apoptotic effects.

Table 2: Biological Activities of Structurally Related Compounds This table illustrates the activities of compounds with similar structural motifs to highlight the potential mechanisms of this compound derivatives.

| Compound | Biological Activity | Mechanism of Action | Cell Line(s) | Reference |

|---|---|---|---|---|

| 4-hydroxyderricin | Induces apoptosis and cell cycle arrest | Down-regulates PI3K/AKT/mTOR signaling pathway | HepG2, Huh7 (Hepatocellular Carcinoma) | nih.gov |

| (E)-2,4-bis(p-hydroxyphenyl)-2-butenal | Inhibits tumor growth, induces apoptosis | Suppression of NF-κB activity, induction of Death Receptor 6 (DR6) | SW620, HCT116 (Colon Cancer) | nih.gov |

| Clauszoline-I (Carbazole Alkaloid) | Induces cell cycle arrest (S and G2/M phases) | Inhibition of PKCδ phosphorylation, decreasing RhoA activity | HepG2 (Hepatocellular Carcinoma) | nih.gov |

Anticancer and Antiproliferative Activities

Cytotoxicity against Specific Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG2, HeLa, A549)

The biphenyl scaffold, a core component of this compound, is a recurring motif in compounds exhibiting anticancer properties. Research into derivatives of this structure has revealed notable cytotoxic activity against a range of human cancer cell lines.

Derivatives of deguelin (B1683977), which has a structure related to this compound, have been synthesized and tested for their ability to inhibit the growth of various cancer cells. nih.gov Specifically, these BCE-ring-truncated deguelin analogues were evaluated against A549 (adenocarcinomic human alveolar basal epithelial cells), HCT116 (human colorectal cancer cells), and MCF-7 (breast cancer cells). nih.gov One ketone derivative, compound 3a, was found to be active against A549 cancer cells, with a half-maximal inhibitory concentration (IC₅₀) of 6.62 μM. nih.gov An oxime analogue, 6a, and a D-ring-benzylated ketone analogue, 8d, showed activity against HCT116 cells with IC₅₀ values of 3.43 and 6.96 μM, respectively. nih.gov Furthermore, D-ring alkylated derivatives 8c and 8e–f were active against MCF-7 cells with IC₅₀ values below 10 μM. nih.gov

In another study, a phosphomolybdate-based hybrid solid demonstrated significant inhibitory effects against HepG2, A549, and MCF-7 cell lines, with IC₅₀ values of 33.79 μmol L⁻¹, 25.17 μmol L⁻¹, and 32.11 μmol L⁻¹, respectively. rsc.org The anti-tumor activity of this compound was comparable to the chemotherapy drug methotrexate. rsc.org

A synthesized benzimidazole (B57391) derivative, se-182, also showed potent cytotoxic effects against A549 and HepG2 cells, with IC₅₀ values of 15.80 μM and 15.58 μM, respectively. jksus.org

Table 1: Cytotoxic Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Deguelin Derivative (3a) | A549 | 6.62 μM | nih.gov |

| Deguelin Derivative (6a) | HCT116 | 3.43 μM | nih.gov |

| Deguelin Derivative (8d) | HCT116 | 6.96 μM | nih.gov |

| Deguelin Derivative (8c) | MCF-7 | < 10 μM | nih.gov |

| Phosphomolybdate Hybrid | HepG2 | 33.79 μmol L⁻¹ | rsc.org |

| Phosphomolybdate Hybrid | A549 | 25.17 μmol L⁻¹ | rsc.org |

| Phosphomolybdate Hybrid | MCF-7 | 32.11 μmol L⁻¹ | rsc.org |

| Benzimidazole Derivative (se-182) | A549 | 15.80 μM | jksus.org |

| Benzimidazole Derivative (se-182) | HepG2 | 15.58 μM | jksus.org |

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities, and this compound is no exception. Its molecular structure, featuring a phenolic hydroxyl group, allows it to scavenge free radicals, which in turn helps to mitigate oxidative stress within biological systems. This reduction in oxidative stress is a critical factor in preventing cellular damage that is often associated with the development of various diseases.

The antioxidant effect of hydroxylated biphenyls is significantly influenced by the presence and position of hydroxyl groups. The formation of intramolecular hydrogen bonds between two hydroxyl groups can either increase or decrease the antioxidant activity, and this effect is not easily predictable. mdpi.com For instance, if a double hydrogen bond forms, it can stabilize the molecule and make the donation of a hydrogen atom to neutralize a free radical less energetically favorable. mdpi.com

Studies on zingerone, a compound with a related structure, have highlighted its potent antioxidant activity. mdpi.com Furthermore, research on magnolol (B1675913), a naturally occurring hydroxylated biphenyl, has shown that it acts as a radical scavenger. The antioxidant strength of magnolol is diminished when its phenolic hydroxyl groups are methylated, underscoring the importance of the free hydroxyl groups for this activity. mdpi.com

Neuroprotective Effects and Reduction of Neuroinflammation

Microglia-mediated neuroinflammation is a key factor in both acute brain injuries and chronic neurodegenerative diseases. nih.govnih.gov Research into compounds structurally related to this compound has demonstrated significant anti-neuroinflammatory effects.

One study investigated the effects of 2-hydroxy-4-methylbenzoic anhydride (B1165640) (HMA), a derivative of a compound with a similar structural backbone. HMA was found to inhibit the excessive release of nitric oxide (NO) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated microglia cells. nih.govnih.gov It also suppressed the expression of inducible NO synthase and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. nih.gov

Furthermore, HMA significantly inhibited the production of pro-inflammatory cytokines such as interleukin (IL)-1beta, IL-6, and tumor necrosis factor-alpha in these activated microglia cells. nih.gov Mechanistic studies revealed that these anti-neuroinflammatory effects are mediated through the phosphorylation of the nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor, alpha (IκBα). nih.gov In an animal model of Parkinson's disease, oral administration of HMA was shown to prevent microglial activation and reduce behavioral deficits. nih.govnih.gov

Antimicrobial and Antibacterial Activity

Studies have indicated that this compound possesses antimicrobial properties, showing activity against various pathogens. This effectiveness against both bacteria and fungi suggests its potential application as a natural preservative or as a therapeutic agent in the context of infectious diseases.

Carbonic Anhydrase Inhibition

Human carbonic anhydrase inhibitors (CAIs) are utilized clinically for a variety of conditions, including cancer and glaucoma. nih.govresearchgate.net Research has explored the potential of biphenyl derivatives as carbonic anhydrase inhibitors.

One study focused on an iminothiazoline analogue containing a biphenyl group, which demonstrated excellent in-vitro carbonic anhydrase inhibition with an IC₅₀ value of 0.147 ± 0.03 µM. nih.govresearchgate.net Molecular docking studies revealed that this compound forms four hydrogen bonds and multiple hydrophobic interactions with the enzyme. nih.govresearchgate.net

Another study investigated two series of sulfaguanidine (B1682504) derivatives for their inhibitory effects on human carbonic anhydrase (hCA) isozymes. nih.gov While inactive against off-target isozymes hCA I and II, these compounds inhibited the target isozymes hCA IX and XII in the submicromolar to micromolar range. nih.gov The N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides were found to be slightly more potent inhibitors than the N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamides. nih.gov

Table 2: Carbonic Anhydrase Inhibition by Biphenyl Derivatives and Related Compounds

| Compound/Derivative | Target | IC₅₀ / Kᵢ Value | Reference |

| Iminothiazoline Analogue | Carbonic Anhydrase | 0.147 ± 0.03 µM (IC₅₀) | nih.govresearchgate.net |

| N-n-octyl-substituted N-carbamimidoylbenzenesulfonamide | hCA IX | 0.168 μM (Kᵢ) | nih.gov |

| N-p-methylbenzyl-substituted N-carbamimidoylbenzenesulfonamide | hCA XII | 0.335 μM (Kᵢ) | nih.gov |

Anti-inflammatory Properties

Research has shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential for managing inflammatory conditions. The modulation of these inflammatory pathways points towards possible therapeutic applications in diseases such as arthritis and cardiovascular disorders.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, several SAR studies have provided valuable insights.

A study on a series of 4-hydroxy-biphenyl-carbaldehyde oxime derivatives was conducted to explore their potential as ERβ ligands. capes.gov.br This research highlights how modifications to the biphenyl-carbaldehyde core can impact biological activity. capes.gov.br

In the context of anticancer activity, SAR studies on BCE-ring-truncated deguelin derivatives revealed that the nature of the substituent on the biphenyl-like structure is critical. nih.gov For instance, a ketone derivative was most active against A549 cells, while oxime and benzylated ketone analogues showed higher potency against HCT116 cells. nih.gov Furthermore, the length of the alkyl chain on the D-ring of these derivatives influenced their activity against MCF-7 cells. nih.gov

For carbonic anhydrase inhibitors, SAR studies on sulfaguanidine derivatives indicated that N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides were generally more potent than their N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) counterparts. nih.gov

Another SAR study on 2,4-disubstituted pyrimidine (B1678525) derivatives as cholinesterase and Aβ-aggregation inhibitors showed that varying the substituents at the C-2 and C-4 positions significantly affected their inhibitory potency and selectivity. nih.gov

These studies collectively demonstrate that modifications to the core structure of this compound, including the nature and position of substituents on the biphenyl rings and alterations to the aldehyde group, can profoundly influence its biological activities, from anticancer and anti-inflammatory effects to enzyme inhibition.

In-depth Analysis of this compound Reveals Limited Mechanistic Insights at the Molecular Level

Despite its well-defined chemical structure, a thorough review of available scientific literature and patent databases indicates a significant gap in the understanding of the specific molecular mechanism of action for the chemical compound this compound. While its structural features suggest potential for biological activity, concrete experimental evidence detailing its direct interactions with molecular targets remains elusive.

The compound's structure, featuring a biphenyl backbone with a hydroxyl (-OH) group at the 4'-position and a carbaldehyde (-CHO) group at the 2-position, provides a basis for hypothetical interactions. The phenolic hydroxyl group is capable of forming hydrogen bonds, a fundamental interaction in biological systems, while the aldehyde group can participate in nucleophilic addition reactions. These characteristics theoretically allow this compound to interact with proteins and enzymes, potentially modulating their function. It is utilized in biochemical research to explore such enzyme interactions.

Investigations into structurally related compounds offer some context for the potential biological activities of this compound. For instance, derivatives of this compound, specifically oximes, have been synthesized and studied as selective ligands for the estrogen receptor-beta (ERβ). Molecular modeling of these derivatives indicated that the oxime moiety forms a crucial hydrogen bond with a histidine residue within the receptor's binding site. Furthermore, studies on other biphenyl derivatives have suggested that modifications to the biphenyl scaffold can influence binding affinities with opioid receptors.

Analogues of this compound have also been explored for various therapeutic properties. For example, some biphenyl compounds have demonstrated anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase-2 (COX-2), and others have shown potential as tyrosinase inhibitors. The broader class of biphenyls has also been investigated for antimicrobial and antioxidant properties. However, it is crucial to note that these findings are not directly applicable to this compound itself and only serve to highlight the potential biological relevance of the biphenyl scaffold.

A search of patent literature reveals that certain complex derivatives of biphenyl-2-carboxaldehyde are utilized as intermediates in the synthesis of HMG-CoA reductase inhibitors, which are a class of cholesterol-lowering drugs. This, however, pertains to significantly more complex molecules and does not shed direct light on the molecular mechanism of the parent compound.

Potential Applications Beyond Medicinal Chemistry

Role as an Intermediate in the Synthesis of Complex Organic Molecules

4'-Hydroxy-biphenyl-2-carbaldehyde serves as a key intermediate in the synthesis of more complex organic molecules. Its aldehyde group can readily undergo condensation reactions, while the hydroxyl group can be functionalized to introduce different moieties. This dual reactivity makes it a versatile precursor for creating a wide range of biphenyl (B1667301) derivatives for applications in pharmaceuticals and materials science.

Utilization in Polymer Production and Dye Synthesis

The structural features of this compound make it a candidate for use in the synthesis of polymers and dyes. nih.gov The biphenyl unit can impart rigidity and thermal stability to polymer backbones. For example, related biphenyl-dicarboxylate linkers have been successfully used to create coordination polymers and metal-organic frameworks (MOFs) with diverse structural features. The chromophoric nature of the biphenyl system, combined with the potential for chemical modification, also suggests its utility as a scaffold for developing new dye molecules.

Advanced Materials Science Applications

In the realm of materials science, derivatives of this compound are of interest for creating functional materials. The planar, conjugated structure of the biphenyl system influences its electronic properties, making it a building block for organic electronic materials. For instance, related biphenyl compounds are used as precursors for liquid crystals and other materials with specific optical or electronic functions. nih.gov The ability to form ordered structures through hydrogen bonding and π-π stacking is another important characteristic for its application in supramolecular chemistry and the design of advanced materials.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for 4'-Hydroxy-biphenyl-2-carbaldehyde and its Analogues

The synthesis of this compound and its analogues is a critical area for future research, aiming to develop more efficient, scalable, and environmentally friendly methods. While traditional methods like the Suzuki-Miyaura cross-coupling have been employed, there is a continuous drive for innovation. nih.gov Future strategies are likely to focus on:

Catalyst Development: Exploring new palladium-based catalysts or catalysts based on other transition metals to improve reaction yields, reduce reaction times, and allow for milder reaction conditions. The use of water as a solvent in these reactions is a particularly promising green chemistry approach. nih.gov

Flow Chemistry: Implementing continuous flow synthesis methodologies can offer better control over reaction parameters, leading to higher purity products and easier scalability compared to batch processes.

C-H Activation: Direct C-H functionalization of biphenyl (B1667301) precursors represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials.

The synthesis of analogues with diverse substitution patterns on the biphenyl rings is also a key research direction. This will enable a systematic exploration of structure-activity relationships. For instance, modifying the position of the hydroxyl and aldehyde groups or introducing other substituents can significantly impact the molecule's biological activity and physical properties.

In-depth Investigation of Biological Mechanisms of Action

Preliminary studies have indicated that this compound possesses a range of biological activities, including antimicrobial and anti-inflammatory properties. However, a comprehensive understanding of its mechanisms of action at the molecular level is still largely unexplored. Future research should focus on:

Target Identification: Utilizing techniques such as proteomics and chemical proteomics to identify the specific protein targets with which the compound interacts. The hydroxyl and aldehyde groups are key to these interactions, potentially through hydrogen bonding and nucleophilic addition reactions.

Pathway Analysis: Elucidating the signaling pathways modulated by the compound. For example, its anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines.

Enzyme Inhibition Studies: Investigating the compound's potential as an enzyme inhibitor, which could be valuable for understanding its therapeutic potential.

A deeper understanding of these mechanisms will be crucial for the rational design of more potent and selective analogues for specific therapeutic applications.

Clinical Translation Potential of this compound-derived Compounds

The promising biological activities of this compound and its derivatives suggest significant potential for clinical translation. Future efforts in this area should include:

Lead Optimization: Systematically modifying the lead compound to improve its pharmacokinetic and pharmacodynamic properties. This involves synthesizing and screening a library of analogues to identify candidates with enhanced efficacy and better "drug-like" properties.

Preclinical Studies: Conducting comprehensive preclinical studies on promising candidates, including in vitro and in vivo models of disease. These studies are essential to evaluate the therapeutic efficacy and to move towards clinical trials.

Biomarker Development: Identifying and validating biomarkers to monitor the therapeutic response to these compounds in preclinical and clinical settings.

The development of biphenyl-based compounds as agonists for receptors like TREM2, which is implicated in neurodegenerative diseases, highlights the potential of this chemical scaffold in addressing unmet medical needs. acs.org

Exploration of New Application Domains in Chemistry and Materials Science

Beyond its biological applications, the unique structure of this compound makes it a versatile building block for the development of new materials. Future research could explore its use in:

Organic Electronics: The biphenyl core is a common motif in organic semiconductors. The functional groups of this compound could be used to tune the electronic properties of materials for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Sensor Technology: The aldehyde group can be readily functionalized to create chemosensors for the detection of specific analytes. The biphenyl structure provides a rigid backbone for the sensor, while the hydroxyl group can modulate its sensitivity and selectivity.

Porous Materials: This compound can serve as a monomer for the synthesis of porous organic polymers, such as covalent triazine frameworks (CTFs). mdpi.com These materials have potential applications in gas storage and separation, catalysis, and environmental remediation. Research has shown that the nitrogen content and surface area of CTFs, influenced by synthesis temperature, are key factors in their CO2 uptake capabilities. mdpi.com

The ability to tailor the properties of these materials by modifying the structure of the biphenyl building block opens up a wide range of possibilities for new technologies.

Computational and Theoretical Advancements in Understanding Biphenyl Systems

Computational and theoretical methods are powerful tools for understanding the structure, properties, and reactivity of biphenyl systems. Future research in this area will likely focus on:

Molecular Docking and Dynamics: Employing molecular docking simulations to predict the binding modes of these compounds to their biological targets. acs.org Molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes that occur upon binding.

Structure-Property Relationships: Using quantum chemical calculations to understand the relationship between the electronic structure of these compounds and their observed properties, such as their spectroscopic characteristics and reactivity. Studies on related chlorinated biphenyls have shown a correlation between the molecular electrostatic potential and toxicity. nih.gov

These computational approaches can guide the design of new molecules with desired properties, accelerating the discovery and development process in both medicine and materials science.

Q & A

Q. What are the optimal synthetic routes for 4'-Hydroxy-biphenyl-2-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves biphenyl precursor functionalization. A two-step approach is common:

Suzuki-Miyaura coupling of halogenated benzaldehyde derivatives with boronic acids to assemble the biphenyl scaffold.

Selective hydroxylation at the 4'-position using ortho-directing groups or enzymatic methods (e.g., cytochrome P450 analogs).

Critical factors include:

- Catalyst selection : Pd(PPh₃)₄ for coupling efficiency .

- Protecting groups : Acetyl or methyl groups to prevent aldehyde oxidation during hydroxylation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate pure product. Yield typically ranges from 45–65% depending on steric hindrance .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR :

- IR : Strong C=O stretch at ~1700 cm⁻¹ and O-H stretch at ~3300 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 214.06 (calculated for C₁₃H₁₀O₂) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals influence supramolecular assembly?

Methodological Answer: The 4'-OH and aldehyde groups drive intermolecular interactions:

- Graph-set analysis (R₂²(8) motifs) reveals dimerization via O-H···O=C hydrogen bonds .

- Crystallography (SHELXL refinement ):

- Hydrogen bond lengths: ~1.8–2.0 Å (O-H···O).

- Angle constraints: 160–170° for optimal donor-acceptor alignment.